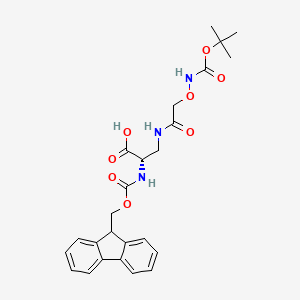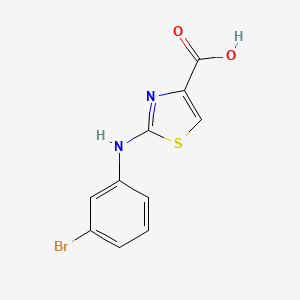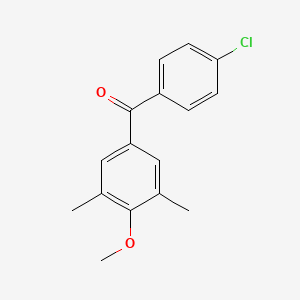
6-Yodo-4-oxo-4H-cromeno-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C12H9IO4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of an iodine atom at the 6th position, a keto group at the 4th position, and an ester group at the 2nd position of the chromene ring.
Aplicaciones Científicas De Investigación
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate typically involves the iodination of a chromene derivative. One common method is the reaction of 4-oxo-4H-chromene-2-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
Industrial production of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Mecanismo De Acción
The mechanism of action of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their functions . The presence of the iodine atom and the keto group may play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-chromene-2-carboxylate: Lacks the iodine atom at the 6th position, which may result in different biological activities and reactivity.
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: Contains a bromine atom at the 6th position and an amino group at the 8th position, leading to distinct chemical and biological properties.
Ethyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate:
The uniqueness of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate lies in the presence of the iodine atom, which can significantly influence its chemical behavior and biological activities compared to other chromene derivatives .
Propiedades
IUPAC Name |
ethyl 6-iodo-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJFMOAXSPSGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379468 | |
| Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35204-44-5 | |
| Record name | Ethyl 6-iodo-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35204-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















